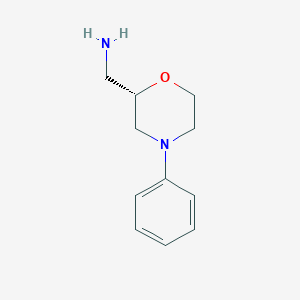

(S)-(4-Phenylmorpholin-2-yl)methanamine

Description

(S)-(4-Phenylmorpholin-2-yl)methanamine (CAS 112913-99-2) is a chiral amine derivative featuring a morpholine ring substituted with a phenyl group at the 4-position and a methanamine (-CH2NH2) group at the 2-position . The S-configuration at the stereogenic center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor-targeted ligands and enzyme inhibitors due to its structural versatility. Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol .

The morpholine ring contributes to its moderate polarity, while the phenyl group enhances lipophilicity, influencing solubility and membrane permeability. Reported applications include its use as an intermediate in synthesizing bitopic ligands for dopamine receptors and as a scaffold for probing structure-activity relationships (SAR) in medicinal chemistry .

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

[(2S)-4-phenylmorpholin-2-yl]methanamine |

InChI |

InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1 |

InChI Key |

YAKKATWFMLCGMI-NSHDSACASA-N |

Isomeric SMILES |

C1CO[C@H](CN1C2=CC=CC=C2)CN |

Canonical SMILES |

C1COC(CN1C2=CC=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Phenylmorpholin-2-yl)methanamine typically involves the reaction of morpholine with benzaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

-

Step 1: Formation of Schiff Base

Reactants: Morpholine and benzaldehyde

Conditions: Solvent (e.g., ethanol), reflux

Product: Schiff base (N-benzylidene morpholine)

-

Step 2: Reductive Amination

Reactants: Schiff base and reducing agent (e.g., sodium borohydride)

Conditions: Solvent (e.g., ethanol), room temperature

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Phenylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination in the presence of a catalyst.

Major Products

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-(4-Phenylmorpholin-2-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (S)-(4-Phenylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Table 1: Structural Analogs of (S)-(4-Phenylmorpholin-2-yl)methanamine

| Compound Name | CAS Number | Molecular Formula | Substituents on Morpholine | Key Properties/Applications |

|---|---|---|---|---|

| This compound | 112913-99-2 | C11H16N2O | 4-Ph, 2-CH2NH2 | Chiral ligand synthesis; D3R selectivity |

| (4-(1-Phenylethyl)morpholin-2-yl)methanamine | 1017349-58-4 | C13H20N2O | 4-(PhCH2CH2), 2-CH2NH2 | Intermediate in custom API synthesis |

| (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine | 1423028-20-9 | C12H17ClN2O | 4-Cl-Ph, 4-Me, 2-CH2NH2 | Antimicrobial research (preclinical) |

| N,N-Dimethyl-1-(4-phenylmorpholin-2-yl)methanamine | 218930-10-0 | C13H20N2O | 4-Ph, 2-CH2NMe2 | Enhanced lipophilicity; CNS drug candidate |

Key Findings :

- Chirality : The S-enantiomer (112913-99-2) exhibits distinct receptor selectivity compared to its racemic counterpart (e.g., D3R vs. D2R binding) .

- Lipophilicity : N,N-Dimethylation (218930-10-0) raises clogP values, improving blood-brain barrier penetration but reducing aqueous solubility .

Methanamine Derivatives with Heterocyclic Scaffolds

Table 2: Functional Analogs with Methanamine Moieties

Key Findings :

- Carbazole Derivatives: Exhibit high selectivity for dopamine D3 receptors (D3R), with Ki values in the nanomolar range, attributed to π-π interactions between the carbazole ring and receptor hydrophobic pockets .

- Furan-Based Analogs : Urea-linked derivatives (e.g., compound 21 in ) show superior SIRT2 inhibition (33% at 10 μM) compared to thiourea or amide linkers, emphasizing the role of hydrogen-bonding groups .

- Pyridine Derivatives: Fluorophenoxy substituents (1134946-79-4) enhance metabolic stability and target affinity in kinase inhibitors .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | clogP | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|---|

| This compound | 192.26 | 1.82 | 0.15 (PBS) | 85 |

| N,N-Dimethyl-1-(4-phenylmorpholin-2-yl)methanamine | 220.31 | 2.45 | 0.02 (DMSO) | 92 |

| (5-Phenylfuran-2-yl)methanamine (compound 21) | 256.30 | 3.10 | <0.01 (aqueous) | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.